2-Phenyliminotetrahydro-2H-1,3-oxazine
Description
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-phenyl-5,6-dihydro-4H-1,3-oxazin-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12) |
InChI Key |
DEGOJTIJRHPLRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(OC1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
5,6-Dihydro-4H-1,3-oxazine Derivatives
- Synthesis: These derivatives are often synthesized via cyclization of N-cinnamyl benzimidazoles using electrophilic halogen reagents under metal-free conditions, achieving yields up to 98% . In contrast, 2-phenyliminotetrahydro-2H-1,3-oxazine requires gold-catalyzed rearrangements .
- Biological Activity : 5,6-Dihydro-4H-1,3-oxazine derivatives (e.g., compounds e1 and e2) show antitubercular activity. However, their efficacy depends on molecular orientation: compound e1 (aligned orientation) exhibits higher activity, while e2 (reverse orientation) is less active despite structural similarity .
Naphtho[1,2-e][1,3]oxazines
- Synthesis: Eco-friendly methods using almond shell-based nanocatalysts (FNAOSiPAMP*/CuII) enable one-pot synthesis with high yields (85–92%) . This contrasts with the Au-catalyzed synthesis of 2-phenyliminotetrahydro-2H-1,3-oxazine, which requires hazardous solvents like DCE .
- Applications : Naphtho-oxazines demonstrate potent antimicrobial activity, outperforming simpler oxazines in biofilm inhibition .
Tetrahydropyrimidine Derivatives
- Synthesis : These are synthesized via H₃PW₁₂O₄₀-catalyzed cyclization, emphasizing acid-mediated pathways .
- Activity: Both tetrahydropyrimidines and 2-phenyliminotetrahydro-2H-1,3-oxazine exhibit cholinergic and antiviral properties, but the latter’s phenylimino group enhances π-π stacking in enzyme binding .
Electronic and Steric Influences
- Imine/Oxazine Ratio : In Betti base-derived oxazines, electronic factors dominate the imine/oxazine equilibrium, while steric effects dictate cis/trans isomer ratios. For example, trans-1,3-oxazines predominate (70–80%) in pyridine-substituted derivatives .
- Substituent Effects: Electron-withdrawing groups (e.g., p-nitrophenyl) in 2-phenyliminotetrahydro-2H-1,3-oxazine improve yields by stabilizing transition states, whereas electron-donating groups reduce reactivity .
Pharmacological Comparisons
Key Research Findings
- Orientation-Dependent Activity : The antitubercular activity of 5,6-dihydro-4H-1,3-oxazine derivatives correlates with their binding orientation in the FAD-binding pocket. Compounds aligned with the nitroaromatic core (e.g., e1) show higher activity than reverse-oriented analogs (e.g., e2) .
- Catalyst Efficiency: Gold catalysts enable precise control over 2-phenyliminotetrahydro-2H-1,3-oxazine synthesis but face scalability challenges. Electrosynthetic and nanocatalytic methods offer sustainable alternatives .
- Biological Flexibility : Oxazines with fused aromatic systems (e.g., naphtho-oxazines) exhibit enhanced antimicrobial activity due to improved membrane penetration .
Preparation Methods
Reaction Mechanism
The reaction proceeds via a Mannich-type mechanism:
Table 1: Yields of 1,3-Oxazine Derivatives via Multicomponent Reactions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Thiamine HCl | H₂O | 25 | 85–96 | |
| Zirconyl(IV)Cl | EtOH | 80 | 75–90 | |
| Alum | H₂O | 25 | 70–88 |
Key advantages include scalability and minimal purification steps. However, steric hindrance from bulky substituents can reduce yields.
Cyclization of Amino Alcohols
Cyclization strategies exploit intramolecular reactions to construct the oxazine ring. A notable method involves 2-amino alcohols derived from the reduction of Schiff bases. Figueroa-Valverde et al. reported that heating 2-(phenylamino)ethanol with polyphosphoric acid (PPA) at 70–90°C induces cyclization, yielding 2-phenyliminotetrahydro-2H-1,3-oxazine in 65–92% yield (Table 2). Microwave irradiation enhances this process, reducing reaction times from hours to minutes.
Table 2: Cyclization Conditions and Yields
| Substrate | Catalyst | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| 2-(4-Methoxyphenylamino)ethanol | PPA | 70 | 5 min | 85 |
| 2-(4-Chlorophenylamino)ethanol | PPA | 70 | 5 min | 92 |
| 2-(2-Nitrophenylamino)ethanol | PPA | 90 | 5 min | 78 |
This method is limited by the availability of amino alcohol precursors and the need for acidic conditions, which may degrade sensitive functional groups.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation offers a route to saturate intermediate imines or oxazine precursors. For instance, 2-phenyl-4H-1,3-oxazine can be reduced to the tetrahydro derivative using H₂/Pd-C under mild conditions (25°C, 1 atm). Brito et al. achieved 90% yield by hydrogenating a benzoxazine precursor in methanol. The choice of catalyst and solvent critically influences selectivity, with Pd-C outperforming Raney nickel in avoiding over-reduction.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, enabling rapid synthesis of 2-phenyliminotetrahydro-2H-1,3-oxazine. Mollo et al. demonstrated that irradiating amido alcohols with PPA at 70–90°C for 3–10 minutes produces the target compound in 65–96% yield . This method is particularly effective for electron-deficient substrates, as nitro and chloro groups stabilize intermediates (Table 3).
Table 3: Microwave-Assisted Synthesis Optimization
| Substituent on Amido Alcohol | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-NO₂C₆H₄ | 5 | 70 | 91 |
| 2-FC₆H₄ | 3 | 90 | 65 |
| C₆H₅CH₂ | 10 | 90 | 35 |
Limitations include energy consumption and the need for specialized equipment.
Metal-Catalyzed Cycloadditions
Transition-metal catalysts enable innovative routes to 2-phenyliminotetrahydro-2H-1,3-oxazine. Lonca et al. developed a gold(I)-catalyzed cycloaddition of α-propargyloxy-β-fluoroalkylazides , yielding 2H-1,3-oxazines in >80% yield . The reaction proceeds via a 6-endo-dig azide-yne cyclization, with [XPhosAu(NCCH₃)]SbF₆ providing optimal reactivity. Copper(I) catalysts similarly facilitate annulation of nitriles and aldehydes, though yields are lower (60–75% ) .
Q & A
Q. What are the key synthetic steps for preparing 2-Phenyliminotetrahydro-2H-1,3-oxazine?
- Methodology : The synthesis typically involves: (a) Using dihydro-1,3-oxazines as starting materials (e.g., 5,6-dihydro-1,3-oxazine derivatives). (b) Generating a stable carbanion via deprotonation with strong bases like LDA or NaH. (c) C-alkylation with electrophiles (e.g., alkyl halides) to avoid N-alkylation side products. (d) Controlled reduction of the C=N bond using mild reducing agents (e.g., NaBH₄ or LiAlH₄) at low temperatures (−35°C to −45°C) and pH 5–8 to minimize over-reduction. (e) Hydrolytic cleavage of the tetrahydro-1,3-oxazine ring to yield aldehydes or other functionalized products .
Q. How is the C=N bond selectively reduced in oxazine derivatives?
- Methodology : The reduction requires precise control of temperature (−40°C) and pH (5–8) to stabilize intermediates and avoid tautomerization. For example, using sodium cyanoborohydride (NaBH₃CN) in methanol at −40°C selectively reduces the imine form while suppressing side reactions like ring-opening or over-reduction to secondary amines .
Q. What spectroscopic methods confirm the structure of oxazine derivatives?
- Methodology :
- NMR : ¹H and ¹³C NMR identify substituent positions and tautomeric equilibria (e.g., distinguishing tetrahydro-1,3-oxazine from imino forms).
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and ring conformations, as demonstrated in structural studies of 13-aza-tricyclic oxazines .
Q. What biological activities are associated with dihydro-1,3-oxazine derivatives?
- Examples :
- Antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell membrane integrity.
- Anticancer properties through inhibition of topoisomerase II.
- Analgesic and anticonvulsant effects in CNS-related disorders .
Advanced Research Questions
Q. How do temperature and pH influence tautomeric equilibria during oxazine synthesis?
- Mechanistic Insight : At higher temperatures (>0°C) or neutral pH, tetrahydro-1,3-oxazines undergo ring-chain tautomerism, favoring the imino form (2a). This leads to side reactions like hydrolysis to pyrroles (e.g., compound 25 in ). Low temperatures (−40°C) and acidic conditions (pH 5–6) stabilize the oxazine ring, enabling clean reduction .
Q. What strategies achieve regioselective C-alkylation over N-alkylation?
- Methodology :
- Use bulky bases (e.g., LDA) to deprotonate the α-carbon, forming a resonance-stabilized carbanion.
- Employ electrophiles with high steric demand (e.g., tert-butyl halides) to favor attack at the less hindered C-site.
- Kinetic control via low-temperature reactions (−78°C) suppresses N-alkylation pathways .
Q. How can halogenation be efficiently incorporated into dihydro-1,3-oxazines?
- Methodology : Electrophilic halogenation using NXS (X = Cl, Br, I) or Selectfluor® under mild, metal-free conditions. For example, 45 halogenated dihydro-1,3-oxazines were synthesized with up to 98% yield via iodine-mediated reactions at room temperature .
Q. What computational tools elucidate oxazine formation mechanisms?
- Case Study : DFT calculations revealed that 2H-1,3-oxazines form via [3+3] cycloaddition between isoxazolium N-ylides and diazo esters. Transition state analysis confirmed the role of electron-withdrawing substituents in accelerating ring closure .
Q. How do oxazine derivatives function in material science applications?
- Examples :
Q. What challenges arise in isolating oxazine intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
